molecular formula C12H24N2O2 B1491480 1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2098047-79-9

1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1491480
CAS No.: 2098047-79-9
M. Wt: 228.33 g/mol
InChI Key: KIZQVYWSVFZBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxymethyl group and a methylamino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 4-methylpiperidine with ethoxymethyl chloride, followed by the introduction of a methylamino group through reductive amination. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the ethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the ethoxymethyl group.

Scientific Research Applications

1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperidin-1-yl)-2-(methylamino)ethan-1-one: Lacks the ethoxymethyl group, which may affect its chemical reactivity and biological activity.

    1-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one: Contains a methoxymethyl group instead of an ethoxymethyl group, leading to differences in solubility and stability.

Uniqueness

1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the ethoxymethyl group, which can influence its chemical properties and interactions with biological targets. This structural feature may enhance its solubility, stability, and overall efficacy in various applications.

Properties

IUPAC Name

1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-4-16-10-12(2)5-7-14(8-6-12)11(15)9-13-3/h13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZQVYWSVFZBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.